Methyl 5-fluoro-1H-benzo[D]imidazole-2-carboxylate hcl
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Description
“Methyl 5-fluoro-1H-benzo[D]imidazole-2-carboxylate hcl” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic compound that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied. For instance, a novel microwave-assisted protocol for the rapid synthesis of a similar compound, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, has been developed with excellent yields in 31 min of reaction time over 5 steps .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole and its derivatives have been found to interfere with tubulin polymerization . This interference can lead to mitotic arrest in cells, which is a mechanism often targeted in cancer therapies .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Mechanism of Action
Future Directions
The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of new drugs . Future research could focus on optimizing the synthesis process, exploring new biological activities, and assessing the safety and efficacy of these compounds in preclinical and clinical studies.
properties
IUPAC Name |
methyl 6-fluoro-1H-benzimidazole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2.ClH/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8;/h2-4H,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNPLLJMPNGMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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